molecular formula C12H14O4 B1580415 Benzyl ethyl malonate CAS No. 42998-51-6

Benzyl ethyl malonate

Cat. No. B1580415
CAS RN: 42998-51-6
M. Wt: 222.24 g/mol
InChI Key: CGNOCUSLPSCMLL-UHFFFAOYSA-N
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Description

Benzyl ethyl malonate is a technical grade compound with an assay of 85% . It is used as a pharmaceutical intermediate . The compound has a linear formula of C6H5CH2OCOCH2COOCH2CH3 .


Synthesis Analysis

The synthesis of Benzyl ethyl malonate and similar half-esters often involves the highly efficient selective monohydrolysis of symmetric diesters . The optimal conditions for large-scale reactions have been examined, including the type of base, equivalent, co-solvents, and the reaction time .


Molecular Structure Analysis

The molecular formula of Benzyl ethyl malonate is C12H14O4 . It has an average mass of 222.237 Da and a monoisotopic mass of 222.089203 Da .


Chemical Reactions Analysis

Benzyl ethyl malonate is often used in organic synthesis, particularly in the synthesis of half-esters . The compound can undergo selective monohydroly

Scientific Research Applications

Complex and Salt Formation with Metal Ions

Benzyl ethyl malonate plays a role in the formation of complexes and salts with various metal ions. A study by Farago and Amirhaeri (1984) focused on complexes and salts of malonic, ethylmalonic, and benzyl malonic acids with metal ions like Al(III), Co(III), Fe(III), Cr(III), Cu(II), Co(II), Ni(II), Zn(II), and Cd(II). They found that stronger metal-oxygen bonding is produced with ethylmalonic acid compared to other acids, indicating a potential application in the field of inorganic chemistry and material science (Farago & Amirhaeri, 1984).

Organic Synthesis and Chemical Reactions

Benzyl ethyl malonate is also significant in organic synthesis. For instance, Sato, Sasaki, and Nakamura (1966) found that the malonic acid synthesis, usually requiring strong bases, can occur with weak bases like sodium bicarbonate in polar organic solvents. This indicates its utility in organic solvent reactions, particularly in the presence of compounds like benzyl chloride (Sato, Sasaki, & Nakamura, 1966). Similarly, Xie, Cai, and Ma (2005) demonstrated the use of benzyl ethyl malonate in arylation reactions catalyzed by CuI/L-proline, showing its applicability in the synthesis of dicarbonyl compounds (Xie, Cai, & Ma, 2005).

Catalyst in Chemical Reactions

Kiyani and Tazari (2017) utilized sodium malonate as a catalyst in the synthesis of medicinally relevant compounds like dihydropyrano[3,2-c]chromenes and amino-benzochromenes. This study highlights the potential of benzyl ethyl malonate derivatives in catalysis, particularly in green chemistry and the development of eco-friendly synthetic protocols (Kiyani & Tazari, 2017).

Enzymatic Synthesis of Polyesters

In the field of polymer science, Tomke et al. (2017) conducted research on the enzymatic synthesis of polyesters using compounds like poly (ethylene malonate). They explored the impact of ultrasound and PET polymeric beads in improving the synthesis process, suggesting an application in the production of polyesters and the exploration of sustainable manufacturing techniques (Tomke et al., 2017).

properties

IUPAC Name

3-O-benzyl 1-O-ethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNOCUSLPSCMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340170
Record name Benzyl ethyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl ethyl malonate

CAS RN

42998-51-6
Record name Benzyl ethyl malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
N Thimmaraju, SZM Shamshuddin, SR Pratap - Journal of Molecular …, 2014 - Elsevier
… Dibenzyl malonate (DBM) and benzyl ethyl malonate (BEM) were obtained as major products. Highest total transester yield of (88%) was obtained in the presence of 0.75 g of SZ …
Number of citations: 19 www.sciencedirect.com
AL Silva, A Covarrubias-Zuniga… - Organic Preparations …, 2000 - Taylor & Francis
The classical malonic ester synthesis is a widely used method to prepare homologous carboxylic acids andor esters from alkyl halides, but in some cases has the disadvantage of the …
Number of citations: 2 www.tandfonline.com
RE Bowman, WD Fordham - Journal of the Chemical Society …, 1951 - pubs.rsc.org
… Benzyl ethyl malonate was readily obtained by alcoholysis of the diethyl ester with benzyl alcohol in the presence of a catalytic amount of sodium ethoxide. Reaction of its sodio…
Number of citations: 1 pubs.rsc.org
AS Priya, KRS Devi, K Karthik, S Sugunan - Waste and Biomass …, 2020 - Springer
… Therefore, synthesis of benzyl ethyl malonate (BEM) or dibenzyl malonate from DEM and benzyl alcohol (BA) using solid acid catalyst is a critical task mainly due to the presence of the …
Number of citations: 4 link.springer.com
KU Minchitha, HN Hareesh… - … of Nanoscience and …, 2018 - ingentaconnect.com
… for the synthesis of benzyl ethyl malonate and dibenzyl malonate.Thimmaraju et al., have prepared modified zirconia catalysts for the synthesis of benzyl ethyl malonate and dibenzyl …
Number of citations: 2 www.ingentaconnect.com
G D'alessandro, G Sleiter - Journal of Labelled Compounds …, 1980 - Wiley Online Library
… In a subsequent step, either ethyl acetateor benzyl ethyl malonate had to be converted into ethyl acetoacetate. A s to the latter, this was achieved in a straightforward manner by a …
JA Fehrentz, C Genu‐Dellac, M Amblard… - Journal of Peptide …, 1995 - Wiley Online Library
… Tetramic acid derivatives could also be obtained by reaction of UNCAs with benzyl ethyl malonate in the presence of sodium hydride to yield y-Kbenzyloxycarbonylamino-P-…
Number of citations: 30 onlinelibrary.wiley.com
HA Bruson, TW Riener - Journal of the American Chemical …, 1943 - ACS Publications
Acrylonitrile was condensed in the presence of aqueous trimethylbenzylammonium hydroxide as an alkaline catalyst, with unsaturated com-pounds having a three-carbon atom …
Number of citations: 126 pubs.acs.org
N Chandan - viirj.org
… The required substrates were synthesised by conjugate addition of diethyl malonate, ethyl methyl malonate, t-butyl ethyl malonate and benzyl ethyl malonate with chalcone in presence …
Number of citations: 0 www.viirj.org
AV Vijayasankar, N Nagaraju - Comptes Rendus Chimie, 2011 - Elsevier
… In the case of bigger molecules like BA; the formation of benzyl ethyl malonate was favored by weak acid sites and the formation of DBM was due to the mesopores with uniform pore …
Number of citations: 24 www.sciencedirect.com

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